![molecular formula C26H23F5N4O5S B12375130 [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate: is a complex organic compound characterized by its unique structure, which includes a pentafluorophenyl group, a sulfonylpiperidine moiety, and a carbamate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate typically involves multiple steps:
Formation of the Pentafluorophenyl Group:
Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chlorides under basic conditions.
Carbamate Formation: The final step involves the reaction of the sulfonylpiperidine intermediate with an isocyanate derivative to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, sulfides, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features allow for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pentafluorophenyl group enhances binding affinity through hydrophobic interactions, while the sulfonyl and carbamate groups participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(4-Fluorophenyl)piperazine]: This compound shares the piperidine core but lacks the sulfonyl and carbamate groups.
[N-(2-Aminophenyl)carbamoyl]phenyl]methyl]carbamate: Similar in structure but without the pentafluorophenyl group.
Uniqueness
The uniqueness of [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C26H23F5N4O5S |
|---|---|
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C26H23F5N4O5S/c27-19-20(28)22(30)24(23(31)21(19)29)41(38,39)35-11-9-16(10-12-35)40-26(37)33-13-14-5-7-15(8-6-14)25(36)34-18-4-2-1-3-17(18)32/h1-8,16H,9-13,32H2,(H,33,37)(H,34,36) |
InChI-Schlüssel |
JGJZNWDPKNHILY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1OC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


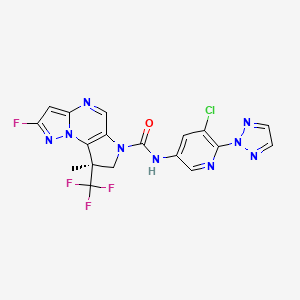
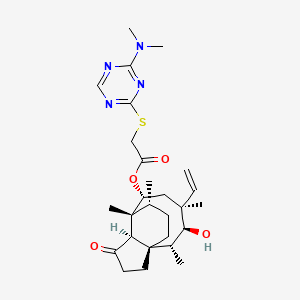

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
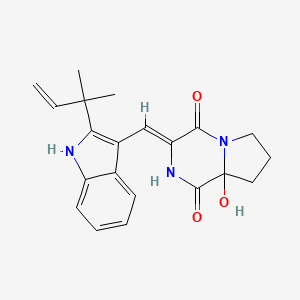
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
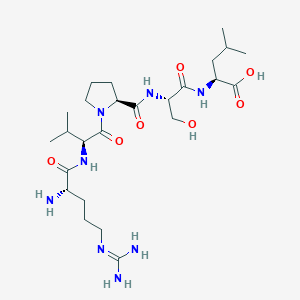
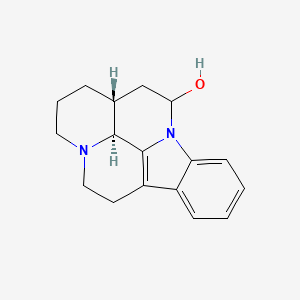
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)
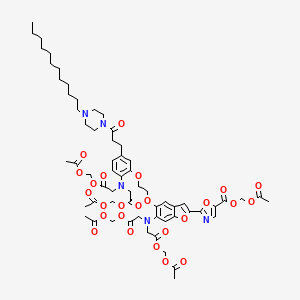

![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
